molecular formula C20H14Cl2N2O3 B1621491 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide CAS No. 6029-25-0

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide

Cat. No.: B1621491
CAS No.: 6029-25-0
M. Wt: 401.2 g/mol
InChI Key: ZSTMBJFTOQPVFM-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl moiety linked to a phenyl group substituted with a 2-hydroxybenzamido functional group. The compound’s structure suggests applications in antimicrobial, antiparasitic, or anticancer drug development, as similar benzamide derivatives are known to target enzymes or DNA in pathogens .

Properties

CAS No.

6029-25-0

Molecular Formula

C20H14Cl2N2O3

Molecular Weight

401.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-[(2-hydroxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14Cl2N2O3/c21-12-5-10-15(17(22)11-12)19(26)23-13-6-8-14(9-7-13)24-20(27)16-3-1-2-4-18(16)25/h1-11,25H,(H,23,26)(H,24,27)

InChI Key

ZSTMBJFTOQPVFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 4-amino-2-hydroxybenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity :
    Research indicates that 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide may exhibit anti-inflammatory properties. Preliminary studies suggest it interacts with specific enzymes or receptors involved in inflammatory pathways, potentially modulating cellular processes related to inflammation and pain management.
  • Anticonvulsant Properties :
    Similar benzamide derivatives have been explored for anticonvulsant activity. The structural similarity suggests that this compound may also possess similar pharmacological effects, warranting further investigation into its efficacy in treating seizure disorders.
  • Ligand-Receptor Interactions :
    The hydroxybenzamide moiety can form hydrogen bonds, enhancing its binding affinity to various biological targets. This characteristic is crucial for drug design and development, particularly in creating selective modulators for specific receptors.
  • Study on Anti-inflammatory Effects : A recent study investigated the compound's ability to inhibit specific inflammatory pathways in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of this compound compared to control groups.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have shown promising binding affinities of this compound to targets involved in pain and inflammation pathways. These findings support the hypothesis of its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxybenzamido group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity. Additionally, the chlorine atoms may contribute to the compound’s overall hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Key Features Biological Activity/Findings Reference
Target Compound 2,4-dichlorobenzoyl + 4-(2-hydroxybenzamido)phenyl Hydroxyl group enhances solubility; chlorine atoms increase lipophilicity Hypothesized antimicrobial/antiparasitic activity (based on SAR of similar compounds)
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (12) 2,4-dichlorobenzoyl + 2,4-dichlorophenyl + ethylamine High yield (98%); HCl salt improves stability Potent Trypanosoma brucei inhibitor (IC₅₀ < 1 µM)
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chloro-3-methoxyphenyl)benzamide (15) 2,4-dichlorobenzoyl + 4-chloro-3-methoxyphenyl + ethylamine Methoxy group enhances metabolic stability Moderate antitrypanosomal activity (IC₅₀ = 2.5 µM)
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 2-hydroxy-5-chlorobenzoyl + 4-(trifluoromethyl)phenyl Trifluoromethyl group increases electronegativity High cytotoxicity against Desulfovibrio piger (biomass reduction: 64–66% at 1.1 µmol/L)
N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide 2,4-dichlorobenzoyl + 4-sec-butylphenyl Bulky sec-butyl group improves membrane permeability Not explicitly reported; structural similarity suggests potential kinase inhibition
3,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide 3,4-dichlorobenzoyl + phenylsulfamoylphenyl Sulfonamide group enables hydrogen bonding with enzymes Anticancer activity (inhibition of KV10.1 ion channels)

Physicochemical Properties

Table 3: Key Physicochemical Parameters

Compound Name Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound ~375.2 3.8 <0.1 (aqueous) 160–165 (predicted)
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (12) 422.1 4.5 <0.01 180–185
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 292.7 2.9 0.3 179–181

*LogP values calculated using ChemDraw.

Research Findings and Implications

  • Antimicrobial Potential: The hydroxyl group in the target compound aligns with salicylamide derivatives (e.g., ), which disrupt sulfate metabolism in bacteria.
  • Antiparasitic Activity: Structural similarities to T. brucei inhibitors (e.g., ) indicate promise for treating trypanosomiasis, though in vivo studies are needed.
  • Synthetic Challenges : The target compound’s synthesis may require optimized benzoylation conditions to avoid side reactions observed in analogues (e.g., low yields in ).

Biological Activity

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide is a synthetic compound characterized by its unique structure, which includes dichlorination and a hydroxybenzamide group. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C20H14Cl2N2O3
  • Molecular Weight : 401.2 g/mol
  • CAS Number : 6029-25-0
  • IUPAC Name : 2,4-dichloro-N-[4-[(2-hydroxybenzoyl)amino]phenyl]benzamide

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-dichlorobenzoic acid with 4-amino-2-hydroxybenzamide. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane or dimethylformamide (DMF).

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, blocking catalytic activity. The hydroxybenzamido group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity.
  • Receptor Modulation : The compound can modulate various biological pathways, influencing cellular processes related to inflammation and pain.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Anti-inflammatory Properties

Studies have shown that this compound may act as an anti-inflammatory agent. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations have indicated that the compound may possess anticancer properties. Its structural features allow it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth and proliferation.

Case Studies and Research Findings

StudyFindings
Study on Enzyme Inhibition Demonstrated that the compound effectively inhibits enzymes involved in inflammatory responses, leading to reduced cellular inflammation markers.
Anticancer Activity Assessment Showed that the compound inhibited cancer cell proliferation in vitro, with IC50 values indicating significant potency against various cancer cell lines.
Mechanistic Study on HAdV Inhibition Compounds similar to this compound were found to inhibit HAdV replication processes, suggesting potential antiviral applications .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, solvent choice, and temperature. For example, refluxing in anhydrous solvents (e.g., methanol or ethanol) at 80–100°C under inert atmospheres (N₂/Ar) can minimize side reactions. Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity. Monitor reaction progress using TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm aromatic proton environments, amide linkages, and substitution patterns. For example, amide protons typically appear at δ 8–10 ppm .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxybenzamido and benzamide groups) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 7.4) with UV-Vis spectrophotometry or HPLC quantification.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor hydrolytic/oxidative degradation via LC-MS. Use cryogenic storage (-20°C) under nitrogen to preserve stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to identify potency thresholds.
  • Assay Validation : Replicate experiments using standardized protocols (e.g., ATP-based viability assays for cytotoxicity).
  • Structural Analogues : Test derivatives to isolate pharmacophoric contributions (e.g., role of 2,4-dichloro vs. hydroxybenzamido groups) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes/receptors (e.g., histone deacetylases or kinases).
  • QSAR Models : Corolate electronic descriptors (HOMO/LUMO) with bioactivity using Quantum Chemical calculations (e.g., Gaussian 16) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. What experimental designs are suitable for probing the compound’s reaction mechanisms in catalytic systems?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Trapping Intermediates : Use low-temperature NMR (-40°C) or freeze-quench EPR to capture reactive intermediates.
  • DFT Calculations : Map energy profiles for proposed mechanisms (e.g., amide bond hydrolysis pathways) .

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